molecular formula C13H16N2O2 B1531735 1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one CAS No. 1556700-15-2

1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one

Cat. No.: B1531735
CAS No.: 1556700-15-2
M. Wt: 232.28 g/mol
InChI Key: GYIOGNWPDIATQH-UHFFFAOYSA-N
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Description

1-[4-(3-Aminopyrrolidine-1-carbonyl)phenyl]ethan-1-one is a chemical compound characterized by a pyrrolidine ring attached to a phenyl group, which is further connected to an acetyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-aminopyrrolidine and 4-hydroxybenzaldehyde.

  • Reaction Steps: The process involves the formation of an amide bond between 3-aminopyrrolidine and 4-hydroxybenzaldehyde, followed by acetylation to introduce the acetyl group.

  • Conditions: The reactions are usually carried out under mild conditions, often using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate amide bond formation.

Industrial Production Methods:

  • Scale-Up: The industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Purification: Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like KMnO₄ (Potassium permanganate) or H₂O₂ (Hydrogen peroxide).

  • Reduction: Reduction reactions can be performed using reducing agents such as LiAlH₄ (Lithium aluminium hydride).

  • Substitution: Nucleophilic substitution reactions can occur at the acetyl group, often involving nucleophiles like amines or alcohols.

  • Common Reagents and Conditions: Reagents like NaOH (Sodium hydroxide) for basic conditions, and HCl (Hydrochloric acid) for acidic conditions, are commonly used.

  • Major Products: The major products include oxidized derivatives, reduced forms, and substituted analogs.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

  • Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.

  • Pathways Involved: The exact pathways can vary, but they often involve modulation of biochemical processes or signaling pathways.

Comparison with Similar Compounds

  • Similar Compounds: Other compounds with similar structures include 1-(4-(3-aminopiperidine-1-carbonyl)phenyl)ethan-1-one and 1-(4-(3-aminomethylpyrrolidine-1-carbonyl)phenyl)ethan-1-one.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1-[4-(3-aminopyrrolidine-1-carbonyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9(16)10-2-4-11(5-3-10)13(17)15-7-6-12(14)8-15/h2-5,12H,6-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIOGNWPDIATQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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